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Compound of Interest

Compound Name: Methyl (oxolan-2-ylidene)acetate

CAS No.: 52196-15-3

Cat. No.: B13890054

Get Quote

Executive Summary
Methyl (oxolan-2-ylidene)acetate (C

H

O

, MW 142.15) presents a unique analytical challenge due to the conjugation between the
oxolane (tetrahydrofuran) oxygen, the exocyclic double bond, and the ester carbonyl. This
conjugation imparts significant stability to the molecular ion (

) compared to its non-conjugated isomers.

This guide compares the "Ylidene" target against its primary structural isomer: Methyl (4,5-

dihydrofuran-2-yl)acetate (Endocyclic double bond).

Key Differentiator: The Ylidene form favors fragmentation via side-chain cleavage (retaining the

stable oxolane ring), whereas the Endocyclic isomer undergoes ring-opening driven by allylic
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cleavage and Retro-Diels-Alder (RDA) mechanisms.

Structural Context & Theoretical Basis
The Target Molecule: Methyl (oxolan-2-ylidene)acetate

Structure: Tetrahydrofuran ring with an exocyclic double bond at C2, connected to a methyl

acetate group.

Electronic Environment: The lone pair on the ring oxygen participates in resonance with the

-unsaturated carbonyl. This "push-pull" system stabilizes the radical cation formed during
ionization.

The Comparator: Methyl (4,5-dihydrofuran-2-yl)acetate
Structure: Dihydrofuran ring (double bond inside the ring) with a saturated acetate side

chain.

MS Behavior: The double bond is endocyclic. Ionization often triggers ring opening or

cleavage alpha to the ring double bond (allylic cleavage).

Comparative Fragmentation Analysis
Primary Fragmentation Pathways
Pathway A: The Ylidene Signature (Target)
The fragmentation is dominated by the stability of the conjugated system.

Molecular Ion (

m/z 142): Distinct and relatively abundant due to resonance stabilization.

-Cleavage (Loss of Methoxy): The bond between the carbonyl carbon and the methoxy
oxygen is weak.

Result: Base peak (often) at m/z 111 (Acylium ion).

McLafferty-like Rearrangement: Transfer of a
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-hydrogen from the ring to the carbonyl oxygen.

Result: Loss of neutral methanol (

)

m/z 110.

Pathway B: The Endocyclic Isomer
Ring Cleavage: The endocyclic double bond facilitates Retro-Diels-Alder (RDA) reactions or

allylic cleavages that break the ring.

Side Chain Loss: Cleavage of the entire acetate side chain is more favorable here as it is not

rigidly held by a double bond.

Result: Prominent ions at m/z 83 (Dihydrofuranyl cation).

Comparative Data Matrix
Feature

Methyl (oxolan-2-
ylidene)acetate (Target)

Methyl (dihydrofuran-2-
yl)acetate (Isomer)

Molecular Ion (m/z 142) Medium Intensity (Stabilized) Low Intensity (Labile)

Base Peak m/z 111 (Loss of -OMe) m/z 83 (Loss of side chain)

m/z 110 (M-MeOH) Present (H-transfer feasible)
Low/Absent (Geometry

restricts transfer)

m/z 59 (COOMe)
Low (Retained on larger

fragment)
High (Side chain cleavage)

Mechanism -Cleavage & Resonance

Stabilization

Allylic Cleavage & Ring

Opening

Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic divergence between the stabilized Ylidene

form and the labile Endocyclic isomer.
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Target: Methyl (oxolan-2-ylidene)acetate

Isomer: Methyl (dihydrofuran-2-yl)acetate

Molecular Ion (M+)
m/z 142

(Resonance Stabilized) Acylium Ion
m/z 111

[M - OMe]+

- OMe (31 Da)
Alpha Cleavage

Rearrangement Product
m/z 110

[M - MeOH]+
- MeOH (32 Da)

H-Transfer

Molecular Ion (M+)
m/z 142

(Labile Ring) Furanyl Cation
m/z 83

[M - CH2COOMe]+

Side Chain Loss
Allylic Cleavage

Ester Fragment
m/z 59

[COOMe]+Direct Scission

Click to download full resolution via product page

Caption: Mechanistic divergence showing the stability of the Ylidene acylium ion vs. the

fragmentation of the Endocyclic isomer.

Experimental Protocol: GC-MS Validation
To replicate these results and differentiate the isomers, follow this standardized protocol.

Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

Why DCM? High solubility for esters; low boiling point ensures solvent delay clears before

analytes elute.

Concentration: Dilute to 10 ppm for splitless injection or 100 ppm for split (20:1).

GC-MS Parameters
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Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

Rationale: Low bleed, excellent separation of polar isomers.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: 250°C.

Oven Program:

Hold 50°C for 1 min.

Ramp 15°C/min to 200°C.

Ramp 25°C/min to 300°C (Hold 3 min).

MS Source: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40–350.

Data Interpretation Step-by-Step
Extract Ion Chromatogram (EIC): Plot m/z 142, 111, and 83.

Calculate Ratio: Determine the ratio of

.

If Ratio > 5.0: Confirms Methyl (oxolan-2-ylidene)acetate (Target).

If Ratio < 0.5: Indicates Endocyclic Isomer.

Verify Retention Time: The conjugated Ylidene isomer typically elutes later than the non-

conjugated isomer on non-polar columns (DB-5) due to higher polarizability and rigidity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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